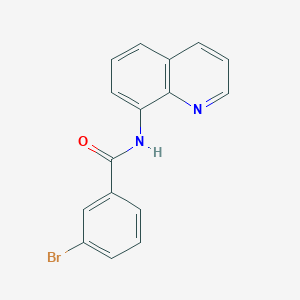
3-bromo-N-quinolin-8-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-quinolin-8-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring and a benzamide group, and its chemical formula is C17H11BrN2O. In
Mécanisme D'action
The mechanism of action of 3-bromo-N-quinolin-8-ylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, it has been reported to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In addition, it has also been shown to inhibit the replication of certain viruses by targeting viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been reported to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. In addition, it has also been shown to inhibit the growth of bacteria and viruses by disrupting specific cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-quinolin-8-ylbenzamide in lab experiments is its versatility. It can be used to study various biological processes and has the potential to be developed into a drug candidate. However, one of the limitations is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-bromo-N-quinolin-8-ylbenzamide. One possible direction is to investigate its potential as a drug candidate for various diseases, including cancer and viral infections. Another direction is to study its mechanism of action in more detail to better understand how it interacts with specific enzymes and proteins. Additionally, it may be possible to modify the chemical structure of this compound to improve its solubility and other properties, which could make it more useful in lab experiments and drug development.
Méthodes De Synthèse
The synthesis of 3-bromo-N-quinolin-8-ylbenzamide involves the reaction of 8-aminoquinoline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification by column chromatography. This method has been reported in several research articles and is considered a reliable and efficient way to synthesize this compound.
Applications De Recherche Scientifique
3-bromo-N-quinolin-8-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development. In addition, it has also been investigated for its ability to inhibit protein-protein interactions, which play a crucial role in various biological processes.
Propriétés
IUPAC Name |
3-bromo-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNKHIIJKRUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

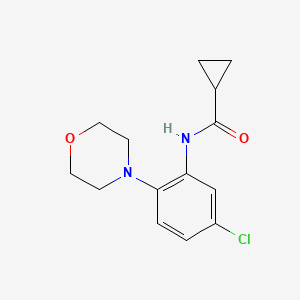
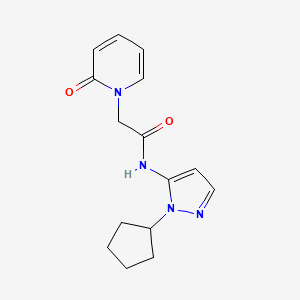
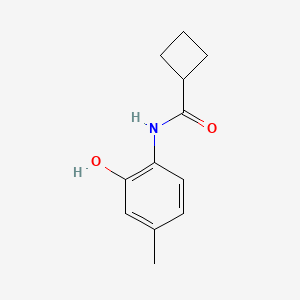
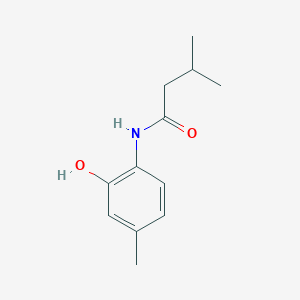
![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)
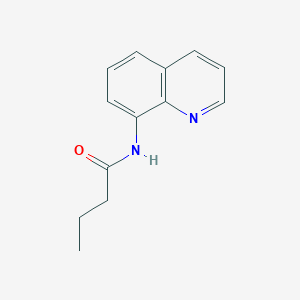
![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)
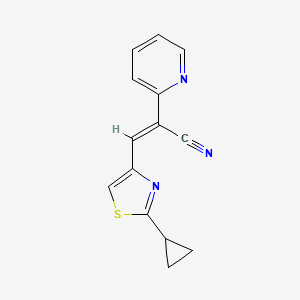
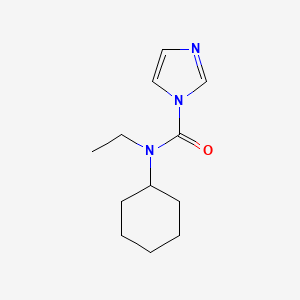
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
